![molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2](/img/structure/B2373316.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with notable applications in scientific research. This compound features a complex molecular structure that combines a quinazoline ring with an acetamide group, providing unique properties that make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Ring: : The initial step involves the formation of the quinazoline core through cyclization reactions, often using ortho-aminobenzonitriles and suitable carbonyl compounds.
Dimethylamino Group Introduction: : A subsequent step introduces the dimethylamino group via nucleophilic substitution or reductive amination.
Coupling with Acetamide:
Industrial Production Methods
Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This involves using continuous flow chemistry, automated synthesis platforms, and high-throughput screening techniques to refine reaction parameters.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used, often leading to the formation of amine or alcohol derivatives.
Substitution: : It is susceptible to electrophilic and nucleophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Amine or alcohol derivatives.
Substitution Products: : Various quinazoline-substituted derivatives.
科学研究应用
This compound has broad scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis for developing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: : Utilized in material science for developing novel polymers and advanced materials with tailored properties.
作用机制
The mechanism of action involves several pathways:
Molecular Targets: : Interacts with enzymes and receptors due to its structural compatibility with active sites.
Pathways Involved: : Modulates biological pathways by inhibiting or activating key enzymes, thereby altering metabolic processes.
相似化合物的比较
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide stands out due to its unique combination of structural features:
Similar Compounds
Quinazoline derivatives: Known for their pharmacological activities.
Acetamide compounds: Commonly used in medicinal chemistry for drug development.
This compound's unique structure allows for specific interactions that are not achievable with other similar compounds, highlighting its uniqueness in research and application.
Would you like to dive deeper into any specific section?
属性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPROODXOWFEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
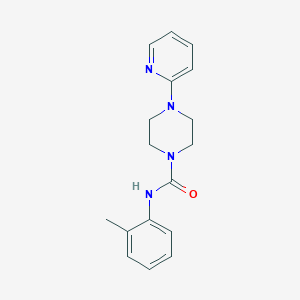
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
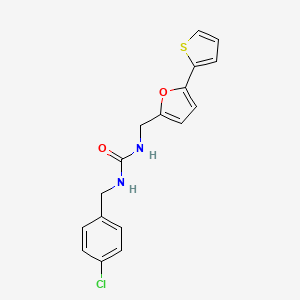
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
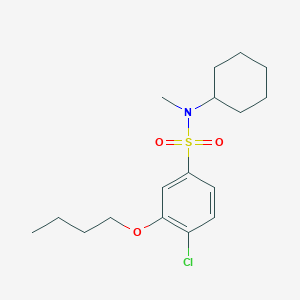
![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)
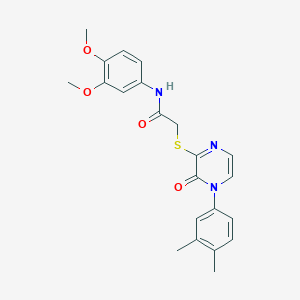
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)
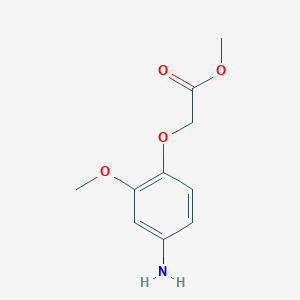


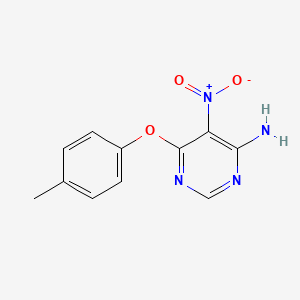
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
